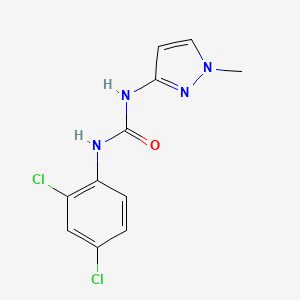
N-(2,4-dichlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorophenyl)-3-(1-methyl-3-pyrazolyl)urea is a member of ureas.
Applications De Recherche Scientifique
Kinase Inhibition
1-(2,4-Dichlorophenyl)-3-(1-methyl-3-pyrazolyl)urea is associated with kinase inhibition, particularly p38 kinase, relevant in arthritis and osteoporosis treatment. A study by Dumas et al. (2000) on 2,3-dichlorophenyl ureas revealed potent and selective p38 kinase inhibitors, emphasizing the therapeutic potential in this area (Dumas et al., 2000).
Anti-Cancer Potential
The compound shows promise in cancer research. For example, Thomas et al. (2019) synthesized pyrazole compounds including similar derivatives, indicating potential as anti-cancer agents (Thomas et al., 2019). Ling et al. (2008) synthesized novel 1-(2,4-dichlorophenyl) urea derivatives with promising antitumor activities (Ling et al., 2008).
Enzyme Inhibition
The compound's role in enzyme inhibition, particularly involving chitin synthesis, is noted. Deul et al. (1978) demonstrated that similar urea compounds inhibit chitin synthesis in insect cuticles, influencing insecticidal effects (Deul et al., 1978).
Agricultural Applications
In agriculture, derivatives of this compound have been used for selective weed control in crops like sugarbeets, as explored by Eshel et al. (1970), highlighting its utility in managing agricultural pests (Eshel et al., 1970).
Photovoltaic Systems
The compound's derivatives have potential applications in photovoltaic systems due to their significant oscillator strength, as suggested by studies on similar pyrazole derivatives (Thomas et al., 2019).
Antimicrobial Activity
Derivatives of 1-(2,4-Dichlorophenyl)-3-(1-methyl-3-pyrazolyl)urea show potential in antimicrobial applications. Ladani et al. (2009) synthesized compounds with this structure demonstrating antibacterial and antifungal activities (Ladani et al., 2009).
Propriétés
Formule moléculaire |
C11H10Cl2N4O |
|---|---|
Poids moléculaire |
285.13 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-3-(1-methylpyrazol-3-yl)urea |
InChI |
InChI=1S/C11H10Cl2N4O/c1-17-5-4-10(16-17)15-11(18)14-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H2,14,15,16,18) |
Clé InChI |
RGCDLOJNNSPNAL-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CN1C=CC(=N1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


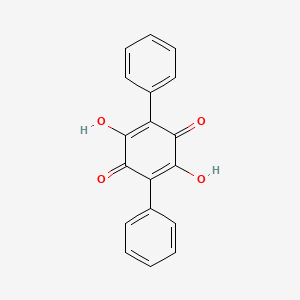
![11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B1212151.png)




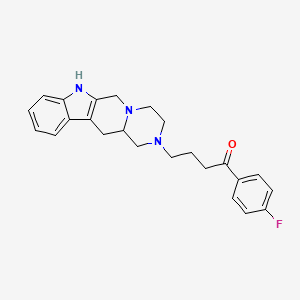

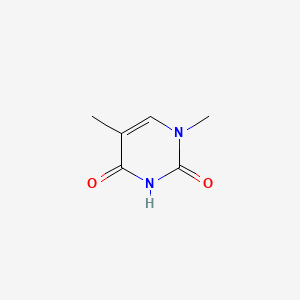
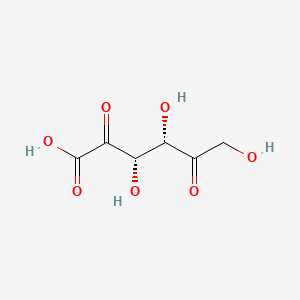
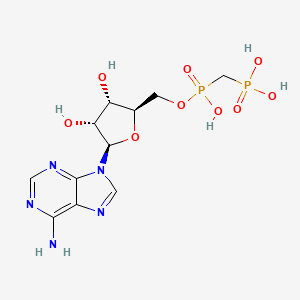
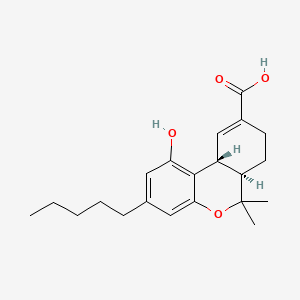
![8-Methoxy-5-methyl-3-[2-(1-pyrrolidinyl)ethyl]-4-pyrimido[5,4-b]indolone](/img/structure/B1212168.png)

